N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
“N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” is a complex organic compound that features a variety of functional groups, including a dimethylamino group, a furan ring, and a benzothieno pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” likely involves multiple steps, including the formation of the benzothieno pyrimidine core, the attachment of the furan ring, and the introduction of the dimethylamino group. Typical reaction conditions might include the use of strong bases, high temperatures, and specific catalysts to facilitate these transformations.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: The dimethylamino group and other substituents may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, or as a reagent in various organic transformations.
Biology
In biology, it might be investigated for its potential biological activity, such as its ability to interact with specific enzymes or receptors.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects, such as its ability to act as an inhibitor or activator of specific biological pathways.
Industry
In industry, it might be used in the development of new materials, such as polymers or coatings, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of “N-[4-(dimethylamino)phenyl]-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide” would depend on its specific interactions with molecular targets. This could involve binding to specific enzymes or receptors, altering their activity, and thereby affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzothieno pyrimidine derivatives, furan-containing compounds, and dimethylamino-substituted molecules.
Uniqueness
The uniqueness of this compound could lie in its specific combination of functional groups, which might confer unique chemical reactivity or biological activity compared to other similar compounds.
Properties
Molecular Formula |
C25H26N4O3S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H26N4O3S2/c1-28(2)17-11-9-16(10-12-17)26-21(30)15-33-25-27-23-22(19-7-3-4-8-20(19)34-23)24(31)29(25)14-18-6-5-13-32-18/h5-6,9-13H,3-4,7-8,14-15H2,1-2H3,(H,26,30) |
InChI Key |
IXSFIJFDVIGSHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
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